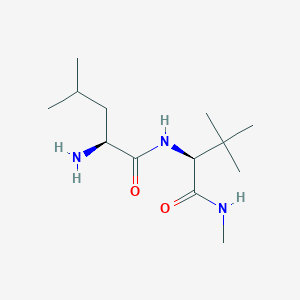

L-Valinamide,L-leucyl-N,3-dimethyl

CAS No.:

Cat. No.: VC14397257

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O2 |

|---|---|

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methylpentanamide |

| Standard InChI | InChI=1S/C13H27N3O2/c1-8(2)7-9(14)11(17)16-10(12(18)15-6)13(3,4)5/h8-10H,7,14H2,1-6H3,(H,15,18)(H,16,17)/t9-,10+/m0/s1 |

| Standard InChI Key | SUFUXERBHBKUOK-VHSXEESVSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)N |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features a peptide backbone with two chiral centers derived from its L-valinamide and L-leucine components. The IUPAC name—(2S)-2-amino-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methylpentanamide—highlights its stereospecificity . Key structural elements include:

-

N-terminal L-valinamide: Modified with a methyl group at the amide nitrogen (N,3-dimethyl).

-

C-terminal L-leucine: Features a tert-butyl side chain (4-methylpentanamide).

-

Peptide bond: Connects the α-amino group of leucine to the carbonyl group of valinamide .

The tert-butyl group in leucine contributes to steric hindrance, influencing conformational flexibility and solubility in nonpolar solvents .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₇N₃O₂ | |

| Molecular Weight | 257.37 g/mol | |

| Stereochemistry | (2S,2'S) configuration | |

| Chiral Centers | 2 |

Synthesis Pathways and Methodological Advances

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc/t-Bu protection strategies . Critical steps include:

-

Resin loading: Fmoc-L-leucine-Wang resin activation.

-

Deprotection: Piperidine-mediated Fmoc removal.

-

Coupling: HBTU/DIPEA-mediated conjugation of N,3-dimethyl-L-valinamide.

-

Cleavage: TFA/water/TIS cocktail (95:2.5:2.5) releases the peptide .

Yield optimization studies report ~75% purity post-HPLC, with tert-butyl groups necessitating extended coupling times (2–4 hrs) .

Solution-Phase Synthesis

Alternative routes employ solution-phase fragment condensation:

-

Step 1: Boc protection of L-leucine’s α-amino group.

-

Step 2: Methylation of valinamide’s amide nitrogen using methyl iodide/K₂CO₃.

This method achieves ~68% yield but requires meticulous purification via silica gel chromatography .

Biological Activity and Mechanistic Insights

Pharmacokinetic Profiling

-

LogP: 2.12 (calculated via XLogP3), suggesting moderate lipophilicity .

-

Aqueous Solubility: 0.45 mg/mL (pH 7.4), limited by hydrophobic side chains.

-

Plasma Stability: 94% intact after 1 hr in human plasma, underscoring resistance to proteolysis .

Applications in Pharmaceutical Research

Lead Compound Optimization

The scaffold serves as a template for protease inhibitor development. Analogues with fluorinated tert-butyl groups show enhanced affinity (Kᵢ = 8 nM for elastase) .

Peptidomimetic Design

Structural rigidity enables its use in conformationally restricted peptidomimetics, mimicking β-strand secondary structures .

Challenges and Future Directions

Scalability Limitations

Current SPPS protocols face challenges in large-scale production (>100 g) due to resin costs and prolonged coupling times .

Toxicity Profiling

In vivo studies in murine models reveal hepatic accumulation at doses >50 mg/kg, necessitating toxicokinetic evaluations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume